![molecular formula C6H4O3 B14311283 1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one CAS No. 113567-94-5](/img/structure/B14311283.png)
1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dioxaspiro[25]octa-4,7-dien-6-one is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between a dioxane ring and a cyclohexadienone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one typically involves the use of para-quinone methides as key intermediates. An efficient one-pot approach has been developed, which proceeds smoothly under mild conditions without the use of metals . The reaction involves 1,6-conjugate addition induced dearomatization of para-quinone methides, resulting in high yields and the formation of consecutive quaternary centers .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach mentioned above provides a scalable and efficient route that could be adapted for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: Substitution reactions can occur at different positions on the spirocyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of spirocyclic epoxides, while reduction can yield spirocyclic alcohols.
Wissenschaftliche Forschungsanwendungen
1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one has a wide range of applications in scientific research, including:
Chemistry: The compound serves as a versatile intermediate in the synthesis of complex molecules.
Medicine: Due to its antitumor properties, it is being explored for potential therapeutic applications.
Industry: The unique structural features of the compound make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one exerts its effects involves the alkylation of DNA, which can lead to the inhibition of DNA replication and transcription . This mechanism is particularly relevant in its antitumor activity, where the compound targets rapidly dividing cancer cells.
Vergleich Mit ähnlichen Verbindungen
1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one can be compared with other spirocyclic compounds such as:
Spiro[2.5]octa-4,7-dien-6-one: Similar in structure but lacks the dioxane ring.
1-Oxaspiro[2.5]octa-4,7-dien-6-one: Contains an oxaspiro linkage instead of a dioxaspiro linkage.
The uniqueness of this compound lies in its dioxane ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
113567-94-5 |
|---|---|
Molekularformel |
C6H4O3 |
Molekulargewicht |
124.09 g/mol |
IUPAC-Name |
1,2-dioxaspiro[2.5]octa-4,7-dien-6-one |
InChI |
InChI=1S/C6H4O3/c7-5-1-3-6(4-2-5)8-9-6/h1-4H |
InChI-Schlüssel |
YOECOMWCIJCEFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2(C=CC1=O)OO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


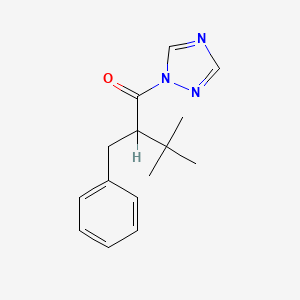
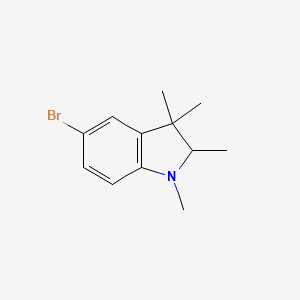
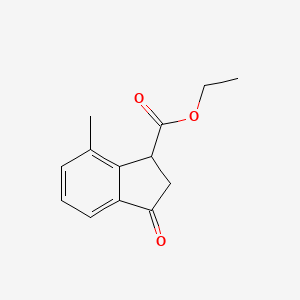
![4-Cyclohexylidene-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14311214.png)
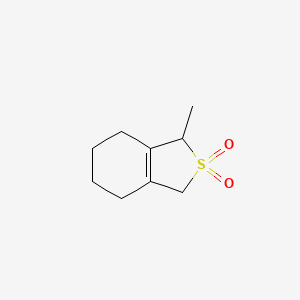

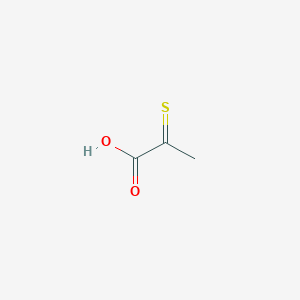
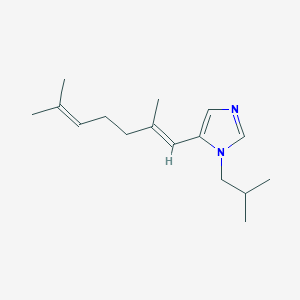

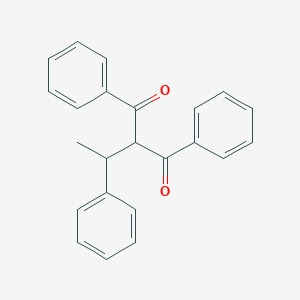
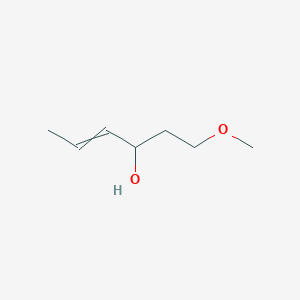

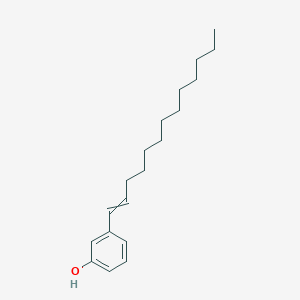
![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)
